HIV-1 Rev 34-50 is classified as an arginine-rich motif peptide, characterized by its high content of arginine residues, which are essential for its RNA-binding capabilities. The peptide's functionality is closely linked to its structural properties and interactions with RNA, making it a focal point for research into antiviral strategies targeting HIV replication mechanisms.
The synthesis of HIV-1 Rev 34-50 can be achieved through various methods, including:
The synthesis process must ensure that the peptide maintains its structural integrity and functionality. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification and analysis of synthesized peptides to confirm their identity and purity.
The molecular structure of HIV-1 Rev 34-50 is characterized by its intrinsically disordered nature when not bound to RNA. Upon interaction with its target RNA, it adopts an ordered conformation that facilitates binding. The structural analysis reveals that this region contains multiple arginine residues that contribute to its ability to bind RNA through electrostatic interactions .
The peptide's structure can be studied using techniques such as:
HIV-1 Rev 34-50 participates in several biochemical reactions:
The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET), which measure real-time interactions between the peptide and RNA.
HIV-1 Rev 34-50 facilitates viral replication through a multi-step mechanism:
Studies have shown that mutations within this region can significantly affect binding affinity and export efficiency, highlighting its critical role in HIV pathogenesis.
HIV-1 Rev 34-50 is a hydrophilic peptide due to its high arginine content, influencing its solubility and interaction with nucleic acids. The peptide's length (17 amino acids) allows it to adopt flexible conformations conducive to binding.
The chemical properties include:
Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content under varying conditions.
HIV-1 Rev 34-50 has significant implications in antiviral research:
The HIV-1 Rev 34-50 peptide comprises a 17-residue segment (^{34}TRQARRNRRRRWRERQR^{50}
) that forms the core arginine-rich motif (ARM). This sequence contains 10 arginine residues (58.8% composition), creating a highly cationic domain with a theoretical isoelectric point (pI) >12. The primary structure features three functionally distinct segments:
^{34}TRQAR^{38}
): Contains critical residues (Thr34, Arg35, Gln36, Ala37, Arg38) for nuclear import and initial RNA contacts [3] [9]. ^{39}RNRRRR^{44}
): A hexa-arginine cluster essential for cooperative Rev-Rev interactions and RRE binding cooperativity [4] [8]. ^{45}WRERQR^{50}
): Includes Trp45 and Gln49 for hydrophobic packing and hydrogen bonding in RNA-bound conformations [3] [9]. Table 1: Functional Segmentation of Rev 34-50 ARM
Position | Residues | Functional Role | Structural Feature |
---|---|---|---|
34–38 | TRQAR | Nuclear localization; initial RRE docking | β-turn propensity |
39–44 | RNRRRR | Rev multimerization; high-affinity RNA binding | Extended positive charge cluster |
45–50 | WRERQR | Helix stabilization; tertiary contacts | Amphipathic α-helix in complexed state |
Mutational studies confirm that substitutions at Arg35, Arg38, Arg39, or Arg44 abrogate RRE binding, while Trp45→Ala reduces affinity 100-fold due to disrupted hydrophobic stacking [3] [9].
In isolation, Rev 34-50 exhibits intrinsic disorder characterized by:
Salt concentration critically modulates dynamics: At 50 mM NaCl, arginine side chains exhibit picosecond-nanosecond motions (S2 = 0.6–0.8), while physiological ionic strength (150 mM) reduces flexibility (S2 = 0.8–0.9) due to charge screening [9].
Rev 34-50 undergoes adaptive folding upon binding the Rev Response Element (RRE):
Table 2: Rev 34-50 Residues Mediating Specific RRE Contacts
Rev Residue | RNA Nucleotide | Interaction Type | Energetic Contribution (ΔΔG) |
---|---|---|---|
Arg35 | G10 | H-bond (major groove) | −2.8 kcal/mol |
Arg38 | G8, G9 | Bidentate H-bond | −3.5 kcal/mol |
Asn40 | G8 | H-bond (base edge) | −1.9 kcal/mol |
Trp45 | G7, A6 | Base stacking | −3.2 kcal/mol |
Arg46 | Phosphate (U35) | Electrostatic | −1.5 kcal/mol |
Full-length Rev requires oligomerization for RRE activity, but Rev 34-50 functions independently. Key insights from oligomerization-impaired contexts:
No direct PTMs are reported for Rev 34-50, but modifications in adjacent regions modulate its function:
Table 3: Compound Summary: HIV-1 Rev 34-50
Property | Value |
---|---|
IUPAC Name | L-Threonyl-L-arginyl-L-glutaminyl-L-alanyl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-glutamyl-L-arginyl-L-glutaminyl-L-arginine |
Sequence | Thr-Arg-Gln-Ala-Arg-Arg-Asn-Arg-Arg-Arg-Arg-Trp-Arg-Glu-Arg-Gln-Arg |
Molecular Formula | C₁₀₇H₁₉₀N₆₈O₂₇ |
Molecular Weight | 2437.75 g/mol |
Isoelectric Point (pI) | >12.0 (calculated) |
Biological Source | Synthetic / HIV-1 viral protein fragment |
Key Functional Domains | Arginine-rich motif (ARM) |
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